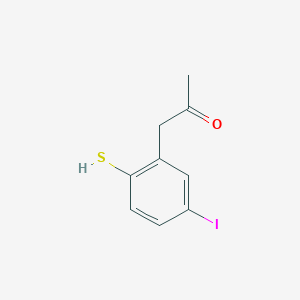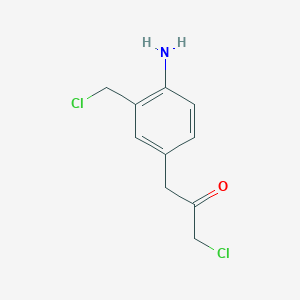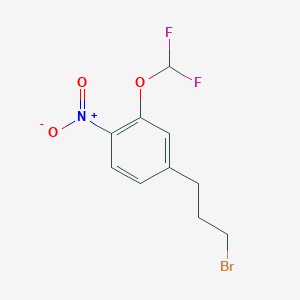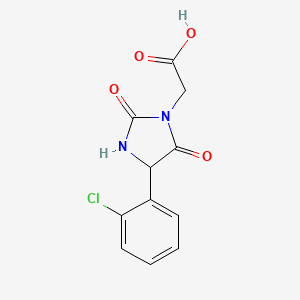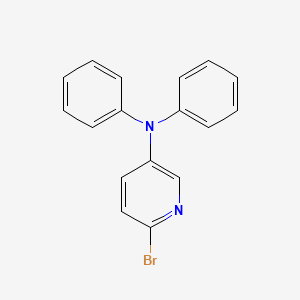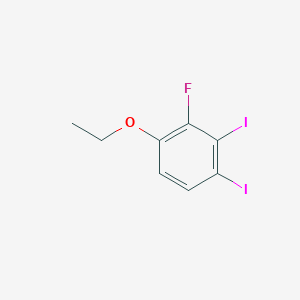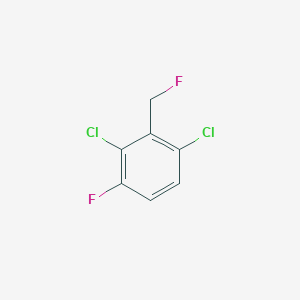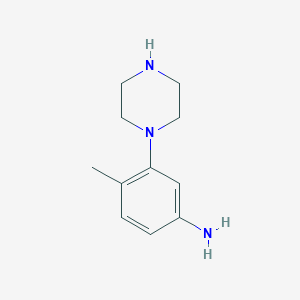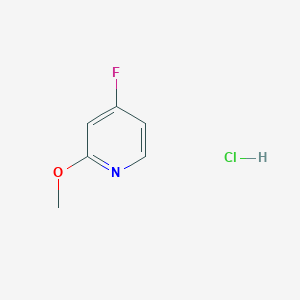
4-Fluoro-2-methoxypyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methoxypyridine hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated analogues . The presence of a fluorine atom in the aromatic ring imparts interesting physical, chemical, and biological properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxypyridine hydrochloride can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, 2-fluoro-4-methylpyridine can be synthesized using fluorinating agents such as N-fluoropyridinium salts . Another method involves the reaction of pyridine with fluorinating reagents like CsSO4F at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The choice of reagents and reaction conditions is crucial to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other functional groups using reagents like organoboron compounds in Suzuki–Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Fluorination Reagents: Reagents like N-fluoropyridinium salts and CsSO4F are commonly used for the fluorination of pyridine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted pyridines, while fluorination reactions yield fluorinated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methoxypyridine hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring enhances its electron-withdrawing properties, affecting the compound’s reactivity and interactions with other molecules . This can influence various biological and chemical processes, making it a valuable compound in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Fluoro-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it offers a balance of reduced basicity and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H7ClFNO |
|---|---|
Molekulargewicht |
163.58 g/mol |
IUPAC-Name |
4-fluoro-2-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6FNO.ClH/c1-9-6-4-5(7)2-3-8-6;/h2-4H,1H3;1H |
InChI-Schlüssel |
LREAXDXUUZSROX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
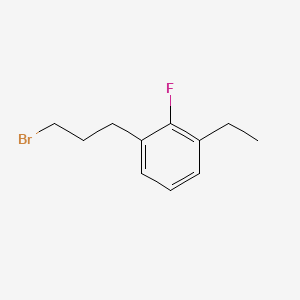

![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
